molecular formula C14H15ClN2O2 B14490120 Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride CAS No. 63828-55-7

Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride

Cat. No.: B14490120
CAS No.: 63828-55-7
M. Wt: 278.73 g/mol
InChI Key: CEFLXLHGQRDACM-UHFFFAOYSA-N
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Description

Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride: is a pyridinium salt that features a pyridine ring substituted with an aminocarbonyl group and a methoxyphenylmethyl group. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an appropriate alkylating agent. For Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, the synthetic route may involve the reaction of pyridine with 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl] chloride under controlled conditions .

Industrial Production Methods: Industrial production of pyridinium salts often employs large-scale quaternization reactions, utilizing efficient and cost-effective alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium salts, including Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride, undergo various chemical reactions such as:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride involves its interaction with molecular targets such as enzymes and receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Pyridinium, 3-(aminocarbonyl)-1-methyl-, chloride
  • Pyridinium, 3-(aminocarbonyl)-1-[(4-hydroxyphenyl)methyl]-, chloride
  • Pyridinium, 3-(aminocarbonyl)-1-[(4-chlorophenyl)methyl]-, chloride

Uniqueness: Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to other similar compounds .

Properties

CAS No.

63828-55-7

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C14H14N2O2.ClH/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17;/h2-8,10H,9H2,1H3,(H-,15,17);1H

InChI Key

CEFLXLHGQRDACM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-]

Origin of Product

United States

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